

# In-Depth Toxicological Profile of Flucytosine (Ancotil)

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## Compound of Interest

Compound Name: *Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-*

Cat. No.: *B132520*

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Disclaimer: The following information pertains to the antifungal medication Flucytosine (CAS RN: 2022-85-7), also known by its trade name Ancotil. The provided CAS number 129188-99-4 corresponds to Bisphenol TMC, a distinct chemical entity for which limited toxicological data is publicly available beyond basic hazard classifications. This guide has been developed based on the extensive toxicological data available for Flucytosine, assuming a potential discrepancy in the user's query.

## Introduction

Flucytosine (5-fluorocytosine, 5-FC) is a synthetic antimycotic agent developed in 1957 and approved for clinical use in 1971.<sup>[1]</sup> It is primarily used in combination with other antifungal drugs, such as amphotericin B, for the treatment of severe systemic infections caused by susceptible strains of *Candida* and *Cryptococcus*.<sup>[1][2]</sup> Flucytosine's mechanism of action relies on its selective uptake by fungal cells and subsequent conversion into active antimetabolites that disrupt fungal RNA and DNA synthesis.<sup>[2]</sup> While effective, its use is associated with a narrow therapeutic window and a risk of significant toxicity, necessitating careful patient monitoring.<sup>[1][3]</sup>

## Chemical Identity

Identifier	Value
Chemical Name	4-amino-5-fluoro-1,2-dihydropyrimidin-2-one
Synonyms	5-Fluorocytosine, 5-FC, Ancobon, Ancotil
CAS Number	2022-85-7
Molecular Formula	C <sub>4</sub> H <sub>4</sub> FN <sub>3</sub> O
Molecular Weight	129.09 g/mol

## Toxicological Data Summary

### Human Toxicology

The primary toxicities associated with Flucytosine are hematological, gastrointestinal, and hepatic.[4] The risk of adverse effects is significantly increased at serum concentrations exceeding 100 µg/mL.[2][4][5]

Toxicity Type	Organ System	Observed Effects	Dose/Concentration
Hematological	Bone Marrow	Anemia, leukopenia, pancytopenia, agranulocytosis, aplastic anemia.[6]	Serum concentrations >100 µg/mL.[2]
Gastrointestinal	GI Tract	Nausea, vomiting, diarrhea, abdominal pain, anorexia, duodenal ulcer, gastrointestinal hemorrhage, ulcerative colitis.[1][6]	Serum concentrations >100 mcg/mL.[4]
Hepatic	Liver	Elevated serum aminotransferases and alkaline phosphatase, acute liver injury, hepatic dysfunction, jaundice, hepatic necrosis.[1][7]	Occurs in up to 41% of patients.[7]
Renal	Kidneys	Increased BUN and serum creatinine, crystalluria, acute kidney injury.[6]	
Cardiovascular	Heart	Cardiac arrest, myocardial toxicity, ventricular dysfunction.[1][4]	
Dermatological	Skin	Rash, pruritus, urticaria, photosensitivity, toxic epidermal necrolysis.[1][6]	

Neurological	CNS	Confusion, hallucinations, psychosis, ataxia, headache, sedation. <a href="#">[6]</a>
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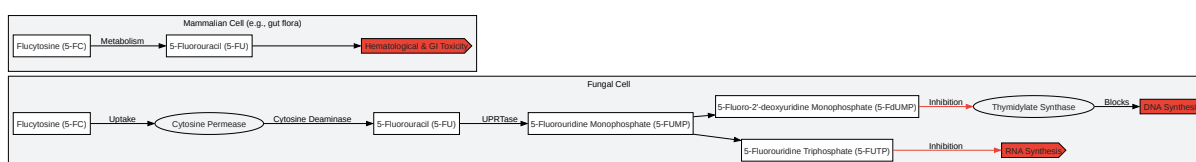
## Preclinical Toxicology

Animal studies have been instrumental in characterizing the reproductive and developmental toxicity of Flucytosine.

Study Type	Species	Route of Administration	Key Findings	Dosage
Teratogenicity	Rat	Oral or Parenteral	Embryotoxic and teratogenic (vertebral fusions, cleft lip and palate, micrognathia). <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>	≥ 40 mg/kg/day
Mutagenicity	In vitro	Not Applicable	Negative for mutagenic potential. <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>	Not Applicable
Carcinogenicity	Not Available	Not Available	No studies available. <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>	Not Applicable

## Mechanism of Action and Toxicity

Flucytosine's antifungal activity and its toxicity are intrinsically linked to its metabolic pathway within fungal and, to a lesser extent, mammalian cells.



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Caption: Flucytosine's conversion to 5-FU in fungal and mammalian cells, leading to therapeutic and toxic effects.

## Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not fully available in the public domain. However, the general methodologies can be inferred.

## In Vitro Mutagenicity Assays

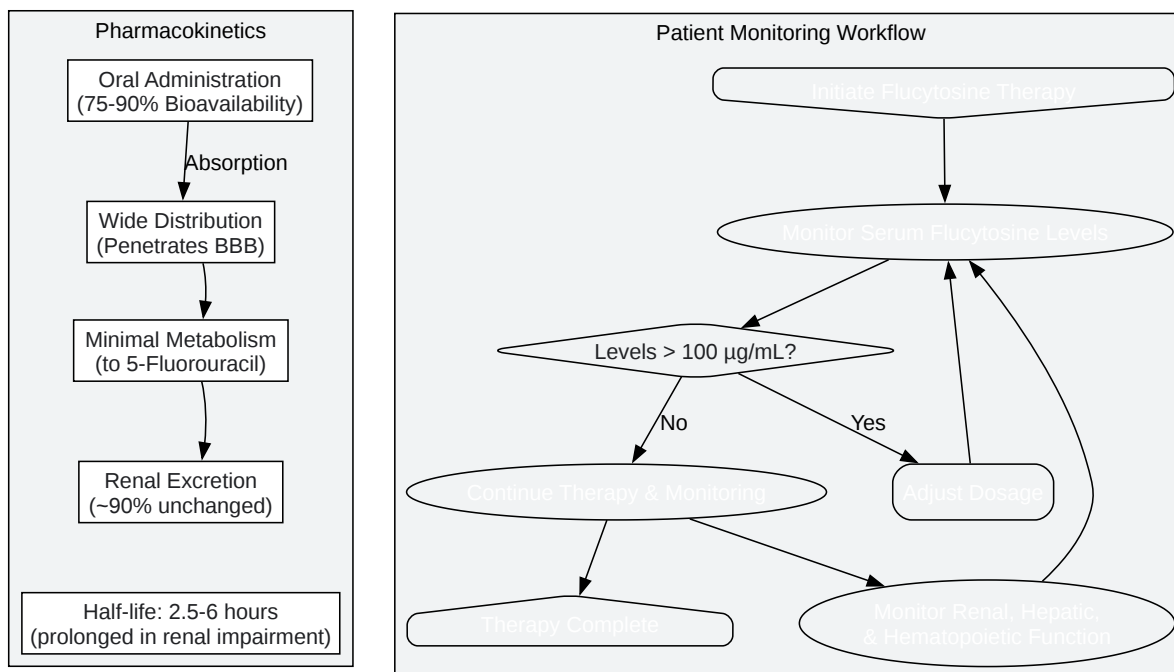
- Objective: To assess the potential of Flucytosine to induce genetic mutations.
- General Protocol: Standard bacterial reverse mutation assays (e.g., Ames test) using various strains of *Salmonella typhimurium* and *Escherichia coli* would have been employed. The cells would be exposed to a range of Flucytosine concentrations, both with and without metabolic activation (e.g., S9 fraction from rat liver). The number of revertant colonies would be counted to determine mutagenic activity. The negative results indicate that Flucytosine itself is not a direct mutagen.[5][8][9]

## Animal Teratogenicity Studies

- Objective: To evaluate the effects of Flucytosine exposure on embryonic and fetal development.
- General Protocol: Pregnant female rats were likely administered Flucytosine orally or parenterally at various doses (e.g., 40 mg/kg/day) during the critical period of organogenesis. [4][8] A control group would have received a vehicle. Near the end of gestation, the dams would be euthanized, and the fetuses examined for external, visceral, and skeletal malformations. The findings of vertebral fusions, cleft lip, and palate are indicative of teratogenic effects.[4]

## Pharmacokinetics and Patient Monitoring

The toxicological profile of Flucytosine is closely tied to its pharmacokinetic properties.



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